(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
Brand Name:
Vulcanchem
CAS No.:
65896-13-1
VCID:
VC0046603
InChI:
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H
SMILES:
CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-]
Molecular Formula:
C8H9BrFIN2S
Molecular Weight:
391.04 g/mol
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
CAS No.: 65896-13-1
Reference Standards
VCID: VC0046603
Molecular Formula: C8H9BrFIN2S
Molecular Weight: 391.04 g/mol
CAS No. | 65896-13-1 |
---|---|
Product Name | (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide |
Molecular Formula | C8H9BrFIN2S |
Molecular Weight | 391.04 g/mol |
IUPAC Name | [amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide |
Standard InChI | InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
Standard InChIKey | VSEKTFKBSOLJFR-UHFFFAOYSA-N |
SMILES | CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
Canonical SMILES | CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
PubChem Compound | 20226417 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume